molecular formula C11H11BrF3NO2S B7888649 1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine

1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine

Cat. No.: B7888649
M. Wt: 358.18 g/mol
InChI Key: IZZMXZYFRAASMF-UHFFFAOYSA-N
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Description

1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine is a chemical compound with the molecular formula C11H11BrF3NO2S. It is known for its unique structural features, which include a bromine atom, a trifluoromethyl group, and a sulfonyl group attached to a pyrrolidine ring.

Preparation Methods

The synthesis of 1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine typically involves several steps:

Chemical Reactions Analysis

1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structural features make it a useful tool in studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine involves its interaction with molecular targets and pathways:

Properties

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2S/c12-10-4-3-8(7-9(10)11(13,14)15)19(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMXZYFRAASMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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